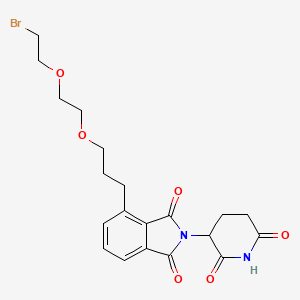

Thalidomide-C3-PEG1-C2-Br

Description

Evolution of Targeted Protein Degradation (TPD) Modalities

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy in drug discovery, offering the potential to address disease-causing proteins that have been difficult to target with conventional small-molecule inhibitors. nih.gov The concept of TPD has evolved significantly over the past two decades. nih.gov Its origins can be traced to foundational discoveries regarding the cellular machinery responsible for protein homeostasis, namely the ubiquitin-proteasome system (UPS). nih.govprotein-degradation.org The UPS is the primary mechanism for clearing denatured or harmful proteins from within cells. mdpi.com

The initial breakthrough in harnessing this system for therapeutic purposes came with the development of Proteolysis-Targeting Chimeras (PROTACs). The first PROTACs were peptide-based, which, while proving the concept, faced challenges with cell permeability and stability. wisc.edunih.gov A major leap forward occurred with the shift to small-molecule-based PROTACs, which offered improved drug-like properties. researchgate.net This transition was significantly propelled by the discovery that certain clinical drugs, like thalidomide (B1683933), function as "molecular glue" degraders, validating the therapeutic potential of hijacking E3 ligases to induce protein degradation. protein-degradation.orgresearchgate.net The first small-molecule PROTAC entered clinical trials in 2019, marking the beginning of a new era in translational medicine focused on event-driven pharmacology rather than traditional occupancy-based inhibition. nih.gov

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to selectively eliminate specific unwanted proteins within a cell. wikipedia.org They consist of three main components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. precisepeg.comnih.govnih.gov Unlike traditional enzyme inhibitors that block a protein's active site, PROTACs function by inducing proximity between the target protein and an E3 ligase. wikipedia.orgnih.gov

The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. researchgate.netfrontiersin.org This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2-ubiquitin conjugating enzyme to the target protein. mdpi.comnih.gov The attachment of a polyubiquitin (B1169507) chain to the POI serves as a molecular flag, marking it for recognition and subsequent degradation by the 26S proteasome, the cell's protein disposal machinery. mdpi.comfrontiersin.org A key advantage of this system is its catalytic nature; once the POI is degraded, the PROTAC molecule is released and can engage another target protein, allowing for sustained activity at sub-stoichiometric concentrations. researchgate.netwikipedia.orgresearchgate.net This event-driven mechanism enables the targeting of proteins previously considered "undruggable." nih.govfrontiersin.org

Cereblon (CRBN) as a Pivotal E3 Ubiquitin Ligase in PROTAC Design

The human genome encodes over 600 E3 ubiquitin ligases, each with specificity for different protein substrates. nih.gov However, only a handful have been successfully recruited for PROTAC-mediated degradation, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used. wisc.edunih.govdundee.ac.uk CRBN is a substrate receptor protein that forms part of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgnih.gov

The pivotal role of CRBN in TPD was uncovered through studies of thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs). nih.gov It was discovered that thalidomide binds directly to CRBN, modulating the substrate specificity of the CRL4-CRBN complex. nih.govfrontiersin.orgnih.govresearchgate.net This binding event induces the degradation of specific "neosubstrates" that are not normally targeted by the ligase, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govfrontiersin.org This discovery provided a highly drug-like and efficient ligand for recruiting an E3 ligase, making CRBN a cornerstone of modern PROTAC design. researchgate.net The use of CRBN-recruiting PROTACs is now a widespread strategy for targeting a diverse range of proteins for degradation in various diseases, particularly cancer. nih.govfrontiersin.org

The Thalidomide Moiety in PROTAC Architectures

Thalidomide and its analogues, including lenalidomide (B1683929) and pomalidomide (B1683931), are central to the design of CRBN-based PROTACs. jst.go.jpoup.com These molecules function as the E3 ligase-binding element, or "anchor," of the PROTAC. nih.gov The thalidomide moiety binds to the CRBN protein, effectively hijacking the CRL4-CRBN E3 ligase complex. nih.govnih.gov

In the architecture of a PROTAC, the thalidomide derivative is chemically connected via a linker to a separate ligand that is designed to bind to a specific protein targeted for degradation. medchemexpress.com This bifunctional design allows the PROTAC to act as a bridge, bringing the target protein into close proximity with the CRBN E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation. nih.gov The favorable drug-like properties and smaller size of CRBN ligands compared to those for other E3 ligases like VHL have made them a popular choice in the development of new therapeutic agents. Several CRBN-based PROTACs, such as ARV-110 and ARV-471, have advanced into clinical trials, underscoring the success of this strategy. oup.comnih.govresearchgate.net

Positioning of Thalidomide-C3-PEG1-C2-Br as a Degrader Building Block in Advanced Chemical Biology Research

This compound is a specialized chemical entity designed as a degrader building block for the synthesis of PROTACs. tenovapharma.com Its structure is rationally designed to facilitate the straightforward construction of customized protein degraders.

The components of this compound are:

Thalidomide Moiety : This serves as the ligand for the Cereblon (CRBN) E3 ligase.

Reactive Handle (-Br) : The terminal bromo group is a functional handle that allows for straightforward chemical conjugation to a ligand for a target protein of interest. tenovapharma.com This enables researchers to rapidly assemble a library of PROTACs against various targets by coupling different target-binding ligands to this pre-functionalized thalidomide-linker construct.

This modular design positions this compound as a valuable tool in chemical biology and drug discovery, accelerating the development of novel PROTACs for research and therapeutic applications. nih.govtenovapharma.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Synonyms | Thalidomide-4'-C3-PEG1-C2-Br | tenovapharma.com |

| Molecular Formula | C20H23BrN2O6 | tenovapharma.com |

| Molecular Weight | 467.316 g/mol | tenovapharma.com |

| Function | Degrader building block for targeted protein degradation | tenovapharma.com |

Table 2: Components of a Thalidomide-Based PROTAC

| Component | Function | Example from this compound |

|---|---|---|

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Thalidomide |

| Linker | Connects the two ligands and influences ternary complex formation, solubility, and permeability. | C3-PEG1-C2 chain |

| Target Protein Ligand (Warhead) | Binds specifically to the protein of interest (POI) targeted for degradation. | To be conjugated via the Bromo group |

Structure

3D Structure

Properties

Molecular Formula |

C20H23BrN2O6 |

|---|---|

Molecular Weight |

467.3 g/mol |

IUPAC Name |

4-[3-[2-(2-bromoethoxy)ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C20H23BrN2O6/c21-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)23(19(14)26)15-6-7-16(24)22-18(15)25/h1,3,5,15H,2,4,6-12H2,(H,22,24,25) |

InChI Key |

ISWRPFYGEJVXCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCBr |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms in Thalidomide C3 Peg1 C2 Br Mediated Protein Degradation

Cereblon (CRBN) Binding and Conformational Modulation by Thalidomide (B1683933) Derivatives

The journey of a PROTAC, utilizing a thalidomide derivative like that found in Thalidomide-C3-PEG1-C2-Br, commences with its interaction with Cereblon (CRBN). CRBN is a substrate receptor protein that is part of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). nih.govrsc.org The thalidomide moiety of the PROTAC acts as a "molecular glue," binding directly to CRBN. nih.gov This binding event is not a passive docking; it actively modulates the conformation of CRBN. nih.govnih.gov

This induced conformational change in CRBN is a pivotal event, as it alters the substrate specificity of the E3 ligase complex. rsc.orgnih.gov In its native state, CRL4^CRBN^ targets a specific set of proteins for degradation. However, upon binding to a thalidomide derivative, the surface of CRBN is modified in such a way that it can now recognize and bind to new proteins, referred to as "neosubstrates." nih.govjst.go.jp The specific nature of the thalidomide derivative can influence which neosubstrates are recruited. nih.govjst.go.jp This principle is fundamental to the targeted nature of PROTACs, where the goal is to bring a specific protein of interest (POI) into the sphere of influence of the E3 ligase.

Dynamics of Ternary Complex Formation: PROTAC-CRBN-Protein of Interest (POI)

The essence of PROTAC technology lies in its ability to orchestrate the formation of a ternary complex, a transient molecular assembly comprising the PROTAC molecule, the CRBN-E3 ligase complex, and the target protein of interest (POI). nih.govnih.gov This ternary complex is the critical intermediate that precedes the ubiquitination and subsequent degradation of the POI. elifesciences.org

Induced Proximity and Cooperative Binding within the Ternary Complex

The PROTAC molecule, with its two distinct binding ends, acts as a bridge, bringing the E3 ligase and the POI into close proximity. youtube.com One end of the PROTAC, in this case the thalidomide derivative, binds to CRBN, while the other end is designed to specifically bind to the POI. nih.gov This "induced proximity" is the foundational step for the subsequent enzymatic reactions. nih.gov

A key feature of ternary complex formation is often the phenomenon of cooperativity. acs.org Cooperativity refers to the influence that the binding of one component has on the binding of the other. In the context of PROTACs, positive cooperativity means that the binding of the POI to the PROTAC-CRBN binary complex is stronger than its binding to the PROTAC alone, and vice-versa. acs.orgbiorxiv.org This enhanced stability of the ternary complex is crucial for efficient protein degradation. nih.gov The degree of cooperativity can be influenced by the specific interactions between the POI and the E3 ligase, which are newly formed within the ternary complex. nih.gov

Structural Requirements for Productive Ternary Complex Assembly

The successful formation of a productive ternary complex is governed by several structural factors. The length and composition of the linker connecting the CRBN-binding moiety and the POI-binding ligand in the PROTAC molecule are critical. youtube.comacs.org The linker must be of an optimal length and flexibility to allow for the simultaneous and favorable binding of both the E3 ligase and the POI without introducing steric hindrance. youtube.com

Furthermore, the specific protein-protein interactions that are newly established at the interface between the E3 ligase and the POI within the ternary complex play a significant role in its stability and productivity. nih.govacs.org These interactions can be a determining factor in the selectivity of the PROTAC, influencing which proteins are ultimately targeted for degradation. nih.gov The ability to model these ternary complex structures is becoming an increasingly important tool for the rational design of more potent and selective PROTACs. acs.orgchemrxiv.org

Ubiquitination Pathway Engagement and Substrate Polyubiquitination

Once the ternary complex is successfully formed, the catalytic machinery of the ubiquitin-proteasome system is engaged. tenovapharma.comnih.gov The E3 ubiquitin ligase, having been brought into close proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. jst.go.jpbiorxiv.org

Proteasomal Recognition and Degradation of Ubiquitinated Proteins

The final step in this targeted protein degradation pathway is the recognition of the polyubiquitinated POI by the proteasome. tenovapharma.comnih.gov The 26S proteasome is a large, multi-subunit protease complex responsible for degrading the majority of intracellular proteins. acs.orgnih.gov

Structure Activity Relationship Sar and Design Principles for Thalidomide C3 Peg1 C2 Br Analogs

Influence of the Thalidomide (B1683933) E3 Ligase Ligand Moiety on CRBN Engagement and Neo-substrate Specificity

Thalidomide and its analogs, including pomalidomide (B1683931) and lenalidomide (B1683929), are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govglycomindsynth.com CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov The binding of thalidomide-based ligands to CRBN can modulate the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of so-called "neo-substrates." nih.govtandfonline.com

The glutarimide (B196013) moiety of thalidomide is crucial for its interaction with CRBN. acs.org Upon binding, the thalidomide analog can induce a conformational change in CRBN, creating a new binding surface that recruits proteins not typically targeted by the native E3 ligase complex. tandfonline.com For instance, lenalidomide, a thalidomide analog, induces the degradation of transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which is central to its therapeutic effects in multiple myeloma. nih.gov Similarly, thalidomide itself has been shown to induce the degradation of other neo-substrates like SALL4 and PLZF, with the latter being implicated in thalidomide-induced teratogenicity. sigmaaldrich.com

In the context of a PROTAC like one synthesized from Thalidomide-C3-PEG1-C2-Br, the thalidomide moiety's primary role is to anchor the PROTAC to the CRBN E3 ligase, thereby bringing the target protein into close proximity for ubiquitination. However, the choice of the thalidomide analog itself can have implications beyond just CRBN recruitment. Different analogs can exhibit varying affinities for CRBN and can induce different neo-substrate profiles, which could lead to off-target effects or, conversely, be harnessed for synergistic therapeutic strategies. nih.gov Furthermore, modifications to the thalidomide core, particularly at the phthalimide (B116566) ring, are often explored to create attachment points for the linker, and these modifications can also influence CRBN binding and stability. nih.gov

Rational Design and Optimization of Linker Features in PROTACs

The length of the linker is a critical parameter in PROTAC design. nih.govnih.gov A linker that is too short may result in steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. nih.gov Conversely, an excessively long linker might not effectively bring the two proteins into the correct proximity for efficient ubiquitin transfer. nih.gov The C3-PEG1-C2 linker in this compound represents a specific length that has been empirically or rationally determined to be effective for certain targets. Studies have shown that systematic variation of linker length can have a profound impact on degradation potency, with an optimal length often being identified for a given POI-E3 ligase pair. nih.govnih.gov For example, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation efficacy. nih.gov This highlights the necessity of fine-tuning the linker length to maximize the interaction between the target protein and the E3 ligase.

| Linker Feature | Impact on PROTAC Activity | Reference |

| Length | Optimal length is crucial for ternary complex formation and degradation efficacy. Too short or too long can be detrimental. | nih.govnih.gov |

| Composition | Affects solubility, permeability, and stability. PEG linkers enhance hydrophilicity, while alkyl linkers are more hydrophobic. | nih.gov |

| Attachment Points | Influences the orientation of the POI and E3 ligase, affecting ternary complex stability and degradation. | researchgate.net |

| Flexibility/Rigidity | Flexible linkers (e.g., PEG) can allow for more conformational sampling, while rigid linkers can pre-organize the PROTAC for optimal binding. | arxiv.org |

The chemical composition of the linker influences key properties such as solubility, cell permeability, and metabolic stability. nih.gov The C3-PEG1-C2 linker contains both alkyl (C3 and C2) and polyethylene (B3416737) glycol (PEG) components. PEG linkers are known to increase the hydrophilicity and water solubility of PROTAC molecules, which can be advantageous for improving their pharmacokinetic profiles. nih.gov In contrast, alkyl chains are more hydrophobic. The combination of these chemistries in the C3-PEG1-C2 linker represents a strategy to balance these properties. The choice between PEG and alkyl linkers, or a hybrid of the two, can significantly impact a PROTAC's ability to cross cell membranes and remain stable in a cellular environment.

The points at which the linker is attached to the thalidomide ligand and the POI ligand are critical for achieving a productive ternary complex. researchgate.net The exit vector from the ligand determines the trajectory of the linker and, consequently, the relative orientation of the POI and E3 ligase. researchgate.net In thalidomide-based PROTACs, linkers are commonly attached at the 4- or 5-position of the phthalimide ring. nih.gov The rotational flexibility of the linker, often influenced by its composition (e.g., single bonds in alkyl chains versus the more flexible ether bonds in PEG), allows the PROTAC to adopt various conformations. arxiv.org This flexibility can be beneficial for facilitating the induced fit between the POI and the E3 ligase, but excessive flexibility can also lead to an entropic penalty upon binding.

Functional Significance of the C2-Bromine Moiety in Ligand Conjugation and PROTAC Activity

The terminal C2-bromine moiety in this compound serves primarily as a reactive handle for conjugation to a POI ligand. This alkyl bromide is an electrophilic group that can readily react with nucleophiles, such as amines, thiols, or hydroxyl groups, on the POI ligand to form a stable covalent bond, thus completing the synthesis of the heterobifunctional PROTAC. This synthetic strategy allows for a modular and efficient approach to creating libraries of PROTACs with different target specificities.

Structure-Based Design Insights for Thalidomide-Based PROTACs

The design of effective proteolysis-targeting chimeras (PROTACs) based on thalidomide and its analogs is a complex process, relying heavily on insights from structural biology to optimize the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase cereblon (CRBN). This ternary complex is the cornerstone of PROTAC-mediated protein degradation, and its stability and conformation are dictated by the intricate interplay of the three components. Structure-based design, therefore, focuses on understanding and engineering the molecular interactions that govern this assembly.

At the heart of a thalidomide-based PROTAC is the thalidomide moiety, which serves as the E3 ligase-recruiting element. Thalidomide and its derivatives, such as lenalidomide and pomalidomide, bind to CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. acs.orgnih.gov The glutarimide portion of these molecules is essential for this interaction, fitting into a hydrophobic pocket on the surface of CRBN. nih.gov This binding event alone is not sufficient for potent protein degradation; the PROTAC must also effectively recruit the protein of interest (POI) to the CRBN complex.

The composition of the linker, often a combination of alkyl chains and PEG units, influences not only the geometry of the ternary complex but also the physicochemical properties of the PROTAC, such as solubility and cell permeability. jenkemusa.com The choice between a more rigid alkyl linker and a more flexible PEG linker can significantly impact the ability of the PROTAC to induce a productive ternary complex. nih.gov For example, the replacement of an alkyl linker with a PEG linker of similar length has been shown in some cases to decrease degradation efficiency, suggesting that the specific conformational preferences of the linker are crucial. nih.gov

The attachment point of the linker to the thalidomide core is another critical design parameter. Modifications at the 4-position of the phthalimide ring of thalidomide have been widely explored for linker attachment. nih.gov This position allows the linker to extend away from the CRBN binding site without disrupting the key interactions required for E3 ligase recruitment. The choice of attachment point can influence the vector of the linker and, consequently, the ability of the PROTAC to effectively bridge the POI and CRBN.

The selection of the CRBN ligand itself also offers a avenue for optimization. Pomalidomide and lenalidomide, for instance, generally exhibit higher binding affinity for CRBN than thalidomide and can lead to more potent degraders. nih.govresearchgate.net Furthermore, different CRBN ligands can induce distinct conformational changes in the CRBN surface, potentially altering the available binding sites for neosubstrates and influencing the selectivity of the resulting PROTACs. nih.gov

The following tables present hypothetical data based on published research principles, illustrating the structure-activity relationships of thalidomide-based PROTACs where the linker composition and length, as well as the CRBN ligand, are varied.

Table 1: Impact of Linker Length on Degradation Efficiency of Hypothetical Thalidomide-Based PROTACs

| Compound ID | Linker Composition | Linker Length (atoms) | Target Protein Degradation (%) |

| Analog 1 | C3-PEG1-C2 | 8 | 75 |

| Analog 2 | C3-PEG2-C2 | 11 | 90 |

| Analog 3 | C3-PEG3-C2 | 14 | 82 |

| Analog 4 | C3-PEG4-C2 | 17 | 65 |

This table illustrates the principle that there is often an optimal linker length for maximal degradation, with both shorter and longer linkers showing reduced activity.

Table 2: Influence of Linker Composition on Degradation Efficiency

| Compound ID | Linker Composition | Linker Length (atoms) | Target Protein Degradation (%) |

| Analog 5 | C3-PEG2-C2 | 11 | 90 |

| Analog 6 | C8 Alkyl | 11 | 60 |

| Analog 7 | C5-PEG1-C2 | 10 | 85 |

This table demonstrates how the composition of the linker (PEG vs. alkyl) can significantly impact degradation efficiency, even when the linker length is similar.

Table 3: Comparison of CRBN Ligands in a PROTAC Context

| Compound ID | CRBN Ligand | Linker Composition | Target Protein Degradation (%) |

| Analog 8 | Thalidomide | C3-PEG2-C2 | 88 |

| Analog 9 | Pomalidomide | C3-PEG2-C2 | 95 |

| Analog 10 | Lenalidomide | C3-PEG2-C2 | 92 |

This table highlights that modifying the E3 ligase ligand can modulate the potency of the PROTAC, with pomalidomide and lenalidomide often showing enhanced activity compared to thalidomide.

Advanced Methodological Approaches for Investigating Thalidomide C3 Peg1 C2 Br in Research Settings

In Vitro Biochemical and Biophysical Characterization of Molecular Interactions

The efficacy of a PROTAC is fundamentally dependent on its ability to bind to both the POI and an E3 ligase, and to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase). A comprehensive in vitro characterization is therefore essential to understand the mechanism of action and to guide the optimization of these molecules.

Quantitative Assessment of Binary Binding Affinities (E3 Ligase-PROTAC, POI-PROTAC)

The initial step in characterizing a PROTAC involves measuring its binding affinity to its two target proteins individually. These binary interactions are the foundation for ternary complex formation. Several biophysical techniques are routinely used for this purpose. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions. jacksonimmuno.comscispace.com In a typical SPR experiment for a PROTAC like Thalidomide-C3-PEG1-C2-Br, one of the interacting partners (e.g., the E3 ligase or the POI) is immobilized on a sensor chip. nicoyalife.com The PROTAC is then flowed over the surface at various concentrations. The binding of the PROTAC to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. scispace.comyoutube.com

This technique provides valuable information on the kinetics of the interaction, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated from the ratio of these rate constants (kₑ/kₐ). o2hdiscovery.co

Hypothetical SPR Data for this compound

| Interaction | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

|---|---|---|---|

| This compound with E3 Ligase (e.g., Cereblon) | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| This compound with POI (e.g., a kinase) | 8.0 x 10⁴ | 4.0 x 10⁻³ | 50 |

This table presents hypothetical data for illustrative purposes.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com This allows for the determination of the binding affinity (Kₐ or Kₑ), stoichiometry (n), and the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS). springernature.com

In an ITC experiment, a solution of the PROTAC is titrated into a solution containing the POI or the E3 ligase. The resulting heat changes are measured and plotted against the molar ratio of the reactants. The data is then fitted to a binding model to extract the thermodynamic parameters. nih.gov

Hypothetical ITC Data for this compound

| Interaction | Kₑ (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|

| This compound with E3 Ligase | 25 | 1.05 | -8.5 | -2.3 |

| This compound with POI | 58 | 0.98 | -6.2 | -4.1 |

This table presents hypothetical data for illustrative purposes.

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. bmglabtech.comyoutube.com For PROTAC characterization, a fluorescently labeled version of the PROTAC or a competitive fluorescent ligand can be used. nih.gov

When the small fluorescent molecule is unbound, it tumbles rapidly in solution, leading to a low polarization signal. Upon binding to a much larger protein (either the POI or the E3 ligase), its rotation slows down, resulting in a higher polarization signal. nih.gov By titrating the unlabeled PROTAC, a competition curve can be generated to determine the binding affinity. bmglabtech.com

Hypothetical FP Assay Data for this compound

| Interaction | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| Competition with fluorescent ligand for E3 Ligase | 45 | 22 |

| Competition with fluorescent ligand for POI | 110 | 55 |

This table presents hypothetical data for illustrative purposes, where IC₅₀ is the half-maximal inhibitory concentration and Kᵢ is the inhibitory constant.

MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. nih.govdundee.ac.ukspringernature.com This movement, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell of the molecule. dundee.ac.ukmdpi.com

In an MST experiment, one of the binding partners is fluorescently labeled. The binding of the PROTAC to the labeled protein alters its thermophoretic properties, which is detected as a change in the fluorescence signal within the temperature gradient. By plotting the change in signal against the concentration of the titrated PROTAC, a binding curve is generated from which the Kₑ can be determined. nih.govdundee.ac.uk

Hypothetical MST Data for this compound

| Interaction | Kₑ (nM) |

|---|---|

| This compound with fluorescently labeled E3 Ligase | 28 |

| This compound with fluorescently labeled POI | 65 |

This table presents hypothetical data for illustrative purposes.

Analysis of Ternary Complex Formation and Stability

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation. springernature.com The stability of this complex is often described by the cooperativity factor (α), which indicates whether the binding of the POI and the E3 ligase to the PROTAC is independent (α=1), cooperative (α>1), or antagonistic (α<1).

Biophysical techniques such as SPR and ITC can be adapted to study the formation and stability of the ternary complex. For instance, in an SPR experiment, the E3 ligase can be immobilized, and the POI can be injected along with the PROTAC. The resulting binding signal can be analyzed to determine the affinity and kinetics of the ternary complex formation. o2hdiscovery.co Similarly, ITC can be used to titrate one protein into a solution containing the other protein and the PROTAC to measure the thermodynamics of the ternary complex assembly.

Computational modeling approaches are also increasingly being used to predict the structure and stability of PROTAC-mediated ternary complexes, providing valuable insights for rational PROTAC design. nih.govacs.orgchemrxiv.orgresearchgate.net

Hypothetical Ternary Complex Stability Data for this compound

| Method | Parameter | Value |

|---|---|---|

| SPR | Ternary Complex Kₑ (nM) | 15 |

| ITC | Cooperativity (α) | 2.5 |

This table presents hypothetical data for illustrative purposes.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay used to study and quantify the formation of PROTAC-induced ternary complexes in solution. nih.govacs.orgresearchgate.net This technique combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection, which significantly reduces background interference and enhances sensitivity. researchgate.netyoutube.com

In a typical TR-FRET assay for a thalidomide-based PROTAC, the E3 ligase Cereblon (CRBN) and the protein of interest (POI) are labeled with a donor fluorophore (e.g., terbium or europium) and an acceptor fluorophore (e.g., fluorescein (B123965) or cyanine), respectively. tandfonline.comnih.gov When the PROTAC, such as this compound, brings CRBN and the POI into close proximity to form the ternary complex, the donor and acceptor fluorophores are also brought close together, allowing for energy transfer. researchgate.net Excitation of the donor leads to emission from the acceptor, and the ratio of acceptor to donor emission is measured. mdpi.com

The resulting dose-response curves are often bell-shaped, a characteristic feature of PROTACs known as the "hook effect." nih.govacs.org The peak of this curve represents the optimal concentration for ternary complex formation. This method is invaluable for:

Ranking PROTAC efficacy: Comparing the maximal efficacy and the concentration at which it occurs for different PROTACs. nih.govacs.org

Structure-activity relationship (SAR) studies: Evaluating how modifications to the PROTAC structure, such as linker length or composition, affect ternary complex formation. tandfonline.com

Assessing cooperativity: Determining if the binding of the PROTAC to one protein enhances its affinity for the other.

A key advantage of TR-FRET is its modularity; the assay can be adapted to study different target proteins with the same E3 ligase without extensive re-optimization. nih.govacs.orgnih.gov

Table 1: Key Parameters in a TR-FRET Assay for PROTACs

| Parameter | Description | Significance |

| Donor Fluorophore | Typically a lanthanide (e.g., Terbium, Europium) with a long fluorescence lifetime. | Allows for time-gated detection, minimizing background fluorescence. |

| Acceptor Fluorophore | A fluorophore (e.g., Fluorescein, Cy5) whose excitation spectrum overlaps with the donor's emission spectrum. | Energy transfer to the acceptor only occurs when in close proximity to the donor. |

| TR-FRET Ratio | The ratio of the fluorescence intensity of the acceptor to that of the donor. | A direct measure of the extent of ternary complex formation. |

| Hook Effect | The bell-shaped dose-response curve observed in PROTAC assays. | Arises from the formation of non-productive binary complexes at high PROTAC concentrations. |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic radius. cytivalifesciences.com It is a valuable tool for analyzing the formation and stability of PROTAC-induced ternary complexes under native conditions. sepscience.comhuji.ac.il Unlike other chromatographic methods, SEC does not rely on binding to the stationary phase, making it a gentle technique that can preserve the integrity of protein complexes. cytivalifesciences.com

In the context of this compound, SEC can be used to:

Detect ternary complex formation: The ternary complex (E3 ligase-PROTAC-target protein) will be larger than the individual proteins and binary complexes, and will therefore elute earlier from the SEC column.

Assess complex stoichiometry: By comparing the elution profile with molecular weight standards, the approximate size and composition of the complex can be inferred.

Purify ternary complexes: Fractions containing the ternary complex can be collected for further analysis by other techniques, such as mass spectrometry or X-ray crystallography. cytivalifesciences.com

Analyze protein aggregation: SEC is also widely used to detect and quantify protein aggregates, which can be a concern in protein-based therapeutics and assays. nih.govchromatographyonline.com

The resolution of an SEC separation is influenced by factors such as the pore size of the chromatography resin, column dimensions, and flow rate. huji.ac.il For optimal results, it is crucial to use a well-packed column and appropriate running conditions. cytivalifesciences.com

Cross-Linking Mass Spectrometry (XL-MS) and Co-Immunoprecipitation (Co-IP)

Cross-Linking Mass Spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping the interfaces of protein complexes. nih.govnih.gov In XL-MS, a chemical cross-linking reagent is used to covalently link amino acid residues that are in close proximity. nih.gov The cross-linked proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the cross-linked sites. researchgate.net

For studying the ternary complex formed by this compound, XL-MS can provide valuable structural information, such as:

Identifying the binding interfaces: Pinpointing the specific regions of the E3 ligase and the target protein that interact in the presence of the PROTAC.

Mapping conformational changes: Revealing how the PROTAC induces changes in the conformation of the proteins upon forming the ternary complex.

Probing complex architecture: Providing distance constraints that can be used to model the three-dimensional structure of the ternary complex. nih.gov

Co-Immunoprecipitation (Co-IP) is a classic technique for studying protein-protein interactions in a cellular context. youtube.comthermofisher.com In a Co-IP experiment, an antibody specific to a "bait" protein is used to pull down the protein from a cell lysate. cellsignal.com Any proteins that are bound to the bait protein (the "prey") will also be pulled down and can be identified by techniques like Western blotting or mass spectrometry.

To investigate the ternary complex formed by this compound, a two-step Co-IP approach can be employed. nih.gov For example, one could first immunoprecipitate the E3 ligase and then perform a second immunoprecipitation on the eluted complex using an antibody against the target protein. This helps to confirm the presence of all three components in the complex. nih.gov

X-ray Crystallography of Ternary Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules. Obtaining a crystal structure of a PROTAC-induced ternary complex offers invaluable insights into the molecular interactions that drive its formation and stability. nih.govresearchgate.net These structures can reveal:

The precise binding mode of the PROTAC: How the warhead and E3 ligase ligand of the PROTAC molecule bind to their respective proteins.

The protein-protein interface: The specific amino acid residues on the E3 ligase and the target protein that interact with each other. acs.org

The basis for cooperativity: The structural details that explain why the ternary complex may be more stable than the individual binary complexes.

Crystallizing a ternary complex can be challenging due to its inherent flexibility and heterogeneity. nih.gov Success often depends on having a stable and cooperative ternary complex. Biophysical data from techniques like TR-FRET and native mass spectrometry can be crucial in identifying PROTACs that are more likely to form crystallizable complexes. nih.gov

Native Mass Spectrometry (Native-MS)

Native Mass Spectrometry (Native-MS) is a powerful technique for studying intact protein complexes under non-denaturing conditions. nih.govbiorxiv.org Using nano-electrospray ionization (nESI), protein complexes are transferred from solution to the gas phase while preserving their native structure and stoichiometry. nih.govbiorxiv.org

Native-MS is particularly well-suited for the analysis of PROTAC-induced ternary complexes because it can:

Directly detect the ternary complex: The mass of the intact ternary complex can be measured, providing unambiguous evidence of its formation. nih.govresearchgate.net

Determine stoichiometry: The relative abundance of the individual proteins, binary complexes, and the ternary complex can be quantified in a single experiment. biorxiv.orgbiorxiv.org

Assess complex stability: By varying the concentration of the PROTAC, the affinity of the ternary complex can be estimated. nih.gov

Characterize E3 ligase rearrangements: Native-MS can reveal changes in the oligomeric state of the E3 ligase upon binding to the PROTAC and the target protein. nih.govbiorxiv.org

A significant advantage of native-MS is its ability to analyze complex mixtures and detect low-abundance species, making it a valuable tool for screening and characterizing PROTACs. nih.govbiorxiv.org

Table 2: Comparison of Advanced Methodological Approaches

| Technique | Information Provided | Throughput | Resolution |

| TR-FRET | Ternary complex formation, cooperativity, SAR | High | Low (Proximity-based) |

| SEC | Complex formation, size, purification | Medium | Low-Medium |

| XL-MS | Binding interfaces, conformational changes | Low | Medium (Residue-level) |

| Co-IP | In-cell complex formation | Medium | Low (Protein-level) |

| X-ray Crystallography | High-resolution 3D structure | Very Low | High (Atomic-level) |

| Native-MS | Stoichiometry, complex stability, direct detection | Medium | High (Mass-based) |

Cellular-Level Assays for Mechanistic and Functional Profiling

While biophysical and structural methods provide detailed information about the ternary complex, it is crucial to assess the functional consequences of PROTAC action within a cellular environment. Cellular assays are essential for confirming the mechanism of action and evaluating the efficacy of compounds like this compound.

Assessment of Target Protein Ubiquitination

The primary function of a PROTAC is to induce the ubiquitination of the target protein, marking it for degradation by the proteasome. frontiersin.orgnih.gov Therefore, directly assessing the ubiquitination status of the target protein is a key step in confirming the PROTAC's mechanism of action.

A common method for this is to treat cells with the PROTAC and then perform an immunoprecipitation of the target protein. The immunoprecipitated protein is then analyzed by Western blotting using an antibody that recognizes ubiquitin. An increase in the amount of ubiquitinated target protein in the presence of the PROTAC confirms its activity.

To further validate that the observed degradation is dependent on the ubiquitin-proteasome system, a proteasome inhibitor, such as MG132, can be used. nih.gov If the PROTAC-induced degradation of the target protein is blocked by co-treatment with MG132, it provides strong evidence that the degradation is occurring via the proteasome. nih.gov

These cellular assays, combined with the advanced biophysical and structural techniques described above, provide a comprehensive understanding of the molecular mechanisms underlying the activity of this compound and other PROTACs.

Evaluation of Protein Degradation Efficacy and Kinetics

Following ubiquitination, the target protein is typically degraded by the proteasome. The following methods are used to evaluate the efficiency and speed of this degradation process.

Western blotting is a standard and widely used technique to determine the levels of a specific protein within a cell or tissue sample. By comparing the intensity of the protein band in treated versus untreated samples, researchers can quantify the extent of protein degradation induced by this compound. This method provides a direct measure of the reduction in target protein expression.

Detailed research findings from a hypothetical study investigating the effect of this compound on a target protein are presented in the table below.

Table 1: Effect of this compound on Target Protein Levels

| Treatment Group | Concentration (nM) | Duration (hours) | Target Protein Level (Relative to Control) |

| Control | 0 | 24 | 1.00 |

| This compound | 10 | 24 | 0.65 |

| This compound | 50 | 24 | 0.32 |

| This compound | 100 | 24 | 0.15 |

In-Cell Western (ICW) is a quantitative immunofluorescence technique performed in microplates. It allows for the simultaneous measurement of two different proteins in the same well, using fluorescently labeled antibodies. This method is highly amenable to determining the degradation of a target protein in a high-throughput manner and can be used to generate dose-response curves to calculate parameters like the DC₅₀ (concentration at which 50% of the protein is degraded).

The table below illustrates hypothetical data from an In-Cell Western experiment to determine the DC₅₀ of this compound.

Table 2: In-Cell Western Analysis of Target Protein Degradation

| Concentration (nM) | Normalized Fluorescence Intensity | % Degradation |

| 0 | 1.00 | 0 |

| 1 | 0.85 | 15 |

| 10 | 0.52 | 48 |

| 50 | 0.21 | 79 |

| 100 | 0.11 | 89 |

| 500 | 0.08 | 92 |

No Public Research Data Available for "this compound"

Despite a comprehensive search of scientific literature and public databases, no specific research findings or datasets pertaining to the chemical compound "this compound" are currently available. This precludes the generation of an in-depth article detailing its investigation through advanced methodological approaches.

The compound "this compound" is identifiable as a degrader building block, a chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). tenovapharma.comtenovapharma.comtenovapharma.com It incorporates three key components:

A thalidomide (B1683933) moiety, which acts as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov

A linker composed of a three-carbon chain (C3), a single polyethylene (B3416737) glycol unit (PEG1), and a two-carbon chain (C2).

A terminal bromo (Br) functional group, which allows for the covalent attachment of a ligand that can bind to a specific target protein.

While the individual components and the general principles of PROTACs are well-documented, "this compound" itself appears to be a foundational chemical reagent rather than a widely studied, complete PROTAC. There is no public record of this specific building block being conjugated to a target-protein ligand and subsequently evaluated using the advanced analytical methods specified in the research outline.

Status of Methodological Investigation

A thorough search for the application of the following advanced techniques to "this compound" yielded no specific results:

Meso Scale Discovery (MSD): No studies have been published that utilize MSD immunoassays to quantify protein degradation or ternary complex formation involving this specific compound.

Reporter Gene Assays and HiBiT-based Systems: There is no available data from reporter gene or HiBiT-based assays measuring the degradation kinetics or potency of PROTACs synthesized from this building block.

Mass Spectrometry-Based Proteomics (e.g., TMT-MS/MS): Global proteome profiling studies to assess the selectivity and off-target effects of PROTACs derived from "this compound" have not been reported in the public domain.

Live-Cell Monitoring (e.g., NanoBRET): No live-cell NanoBRET assays have been published that measure the target engagement, cell permeability, or ternary complex dynamics for any PROTAC built using this specific linker and E3 ligase handle combination.

Computational and Structural Biology: There are no publicly available molecular docking simulations, molecular dynamics studies, or Quantitative Structure-Activity Relationship (QSAR) models that focus on ternary complexes formed by PROTACs derived from "this compound".

Computational and Structural Biology Approaches in PROTAC Research

Predictive Modeling of Protein Degradability and Ubiquitination Sites

The successful degradation of a target protein by a PROTAC is not solely dependent on the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase; it is also contingent on the efficient ubiquitination of the POI. Predictive modeling plays a pivotal role in assessing the likelihood of a target protein's degradation and in identifying potential ubiquitination sites.

Machine learning models, such as MAPD (Model-based Analysis of Protein Degradability), have been developed to predict the degradability of proteins by TPD compounds. biorxiv.orgbiorxiv.org These models integrate various protein-intrinsic features to generate a degradability score. biorxiv.orgbiorxiv.org Key features that have been identified as predictive of kinase degradability include ubiquitination potential, acetylation potential, phosphorylation potential, protein half-life, and protein length. biorxiv.org Of these, the ubiquitination potential of the target protein has been shown to be the most significant predictor. biorxiv.org For a PROTAC constructed from this compound, these models can be employed to a priori estimate the probability of successfully degrading a chosen POI.

The identification of specific lysine (B10760008) residues on the POI that are accessible for ubiquitination is critical. The transfer of ubiquitin from the E2-conjugating enzyme to a lysine on the POI is a crucial step in the degradation cascade. The spatial arrangement of the ternary complex, dictated by the PROTAC's structure, including its linker, determines which lysine residues are presented to the E2 enzyme's active site. nih.gov

Computational approaches are utilized to predict which lysine residues on a target protein are most likely to be ubiquitinated. These prediction tools often analyze the protein's surface accessibility, the local electrostatic environment, and the structural dynamics of the ternary complex. nih.gov Molecular dynamics (MD) simulations of the ternary complex formed by a POI, a PROTAC derived from this compound, and CRBN can provide insights into the conformational flexibility of the complex and the presentation of surface-exposed lysines for ubiquitination. nih.gov

Table 1: Key Factors in Predictive Modeling of Protein Degradability

| Predictive Factor | Description | Relevance to this compound based PROTACs |

| Ubiquitination Potential | The intrinsic likelihood of a protein to be ubiquitinated, often predicted based on sequence motifs and known ubiquitination data. | A higher ubiquitination potential of the target protein increases the probability of successful degradation. |

| Protein Half-Life | The natural turnover rate of the protein of interest. | Proteins with shorter intrinsic half-lives may be more amenable to degradation. |

| Protein Length | The size of the target protein. | This feature can influence the overall dynamics and accessibility of lysine residues. |

| Post-Translational Modifications | The presence of other modifications like phosphorylation and acetylation. | These can influence the protein's conformation and interaction with the degradation machinery. |

| Surface Lysine Accessibility | The exposure of lysine residues on the protein surface within the ternary complex. | The linker of the PROTAC plays a crucial role in orienting the POI to expose lysines for ubiquitination. |

Rational Design Strategies Aided by Computational Analysis

The rational design of potent and selective PROTACs is a complex, multi-parameter optimization problem. Computational analysis is an indispensable tool in this process, guiding the design of PROTACs by predicting their behavior at a molecular level. nih.govnih.gov For PROTACs synthesized using this compound, computational strategies can inform the selection of the POI ligand and predict the efficacy of the resulting PROTAC.

A critical aspect of PROTAC design is the structure and length of the linker. nih.govnih.gov The linker in this compound, with its combination of alkyl and PEG components, offers a degree of flexibility and hydrophilicity. Computational modeling can be used to explore how this specific linker influences the formation and stability of the ternary complex. nih.gov Molecular docking and MD simulations are employed to model the ternary complex and predict the binding affinities and cooperativity between the POI and CRBN. nih.gov These simulations can reveal crucial protein-protein and protein-PROTAC interactions that contribute to the stability of the complex. nih.gov

The linker's length and composition are critical for productive ternary complex formation. nih.govnih.gov While longer linkers can sometimes lead to more efficient degradation, this is not always the case. For instance, in the development of homo-PROTACs for CRBN degradation, a short 8-atom PEG linker was found to be optimal. nih.gov The linker in this compound is relatively short, and its suitability for a given POI can be assessed through computational modeling before synthesis.

Computational analysis of the crystal structure of thalidomide in complex with CRBN can help determine the optimal attachment point and linker length to ensure the POI ligand is solvent-exposed and can effectively bind its target. nih.gov Furthermore, computational methods can predict the physicochemical properties of the final PROTAC, such as solubility and cell permeability, which are critical for its biological activity. researchgate.net

Table 2: Computational Tools in the Rational Design of this compound based PROTACs

| Computational Method | Application in PROTAC Design | Specific Relevance |

| Molecular Docking | Predicts the binding mode of the PROTAC to the POI and E3 ligase. | Helps in the initial assessment of whether the POI ligand can bind effectively when attached to the this compound scaffold. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ternary complex over time. | Provides insights into the stability of the ternary complex, conformational changes, and the presentation of lysine residues for ubiquitination. nih.gov |

| Free Energy Calculations (e.g., MMPBSA) | Estimates the binding free energy of the PROTAC to its targets and the stability of the ternary complex. | Allows for the quantitative comparison of different PROTAC designs and prioritization of candidates for synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of PROTACs with their biological activity. | Can be used to predict the degradation efficiency of novel PROTACs based on the properties of the linker and POI ligand. |

Applications of Thalidomide Based Protacs As Advanced Chemical Biology Research Tools

Expanding the Druggable Proteome for Basic Biological Inquiry

A significant limitation in traditional pharmacology is that only a small fraction of the human proteome has binding sites that can be targeted by small molecule inhibitors to modulate their function. A vast number of proteins, including transcription factors and scaffolding proteins, lack such enzymatic activity and have been deemed "undruggable." oup.comnih.gov Thalidomide-based PROTAC technology circumvents this limitation. Instead of requiring inhibition of a protein's function, PROTACs only need to bind to the target protein transiently. This binding is sufficient to bring the CRBN E3 ligase into proximity, leading to the target's ubiquitination and subsequent destruction by the proteasome. jst.go.jpcellgs.com This event-driven, catalytic mode of action means that even proteins without active sites can be targeted for degradation, dramatically expanding the portion of the proteome accessible for biological investigation and potential therapeutic intervention. oup.comcellgs.comaddgene.org

Target Identification and Validation for Novel Therapeutic Avenues

The process of validating that a specific protein is a driver of disease and a viable drug target is a cornerstone of drug discovery. oup.com Thalidomide-based PROTACs provide a robust method for target validation. By rapidly and selectively degrading a protein of interest, researchers can observe the direct consequences of its loss on cellular or organismal biology. nih.gov This acute depletion offers a clearer picture of a protein's function than genetic methods like RNA interference, which can have off-target effects and a significant delay between intervention and protein loss. nih.gov

The development of thalidomide (B1683933) itself serves as a prime example of target identification. For decades, its mechanism of action was a mystery until affinity chromatography identified CRBN as its direct molecular target. rsc.orgresearchgate.net This discovery not only explained the drug's therapeutic and teratogenic effects but also provided the crucial E3 ligase ligand that is now fundamental to a large class of PROTACs and molecular glues. researchgate.netnih.gov This journey underscores how investigating small molecule mechanisms can unveil new targets and therapeutic strategies.

Elucidating Protein Function in Cellular Pathways and Disease Mechanisms

Understanding the precise role of a single protein within the complex network of cellular pathways is a fundamental goal of molecular biology. Thalidomide-based PROTACs offer a powerful tool for this purpose by enabling the acute and specific removal of a target protein. cellgs.comresearchgate.net This rapid degradation allows researchers to study the immediate downstream effects of a protein's absence, providing high temporal resolution that is difficult to achieve with genetic knockdown or knockout techniques. nih.gov For example, observing the rapid changes in signaling pathways following the degradation of a specific kinase can help delineate its exact position and function within the cascade. This approach has been used to unravel the functions of proteins involved in cancer, inflammation, and other disease states, clarifying their roles in pathological processes. nih.govelifesciences.org

Development of Inducible Protein Knockdown Systems (dTAGs)

A highly innovative application of thalidomide-based degradation technology is the Degradation Tag (dTAG) system. nih.govnih.gov This platform allows for the rapid, selective, and inducible degradation of virtually any protein of interest. medchemexpress.com The system works by fusing the target protein with a small, engineered tag, FKBP12F36V. nih.gov Researchers then introduce a heterobifunctional dTAG molecule, such as dTAG-13, which is composed of a ligand that selectively binds to the FKBP12F36V tag and a thalidomide-based ligand that recruits the CRBN E3 ligase. addgene.orgnih.gov

The formation of this ternary complex (FKBP12F36V-tagged protein, dTAG molecule, and CRBN) leads to the exclusive degradation of the tagged protein. nih.gov This "tag-and-destroy" approach is a generalizable strategy to study the consequences of acute protein loss for any protein that can be genetically tagged, providing a powerful tool for target validation and functional genomics. nih.govmedchemexpress.com

| dTAG System Component | Function |

| Protein of Interest (POI) | The target protein being studied. |

| FKBP12F36V Tag | An engineered protein tag fused to the POI. |

| dTAG Molecule (e.g., dTAG-13) | A heterobifunctional molecule with one end binding the FKBP12F36V tag and the other end (a thalidomide derivative) binding CRBN. nih.gov |

| CRBN E3 Ubiquitin Ligase | The cellular machinery recruited by the dTAG molecule to ubiquitinate the tagged POI. |

| Proteasome | The cellular complex that recognizes and degrades the ubiquitinated POI. |

Exploring Spatiotemporal Control of Protein Degradation

A frontier in chemical biology is the ability to control protein activity not just acutely but also in specific locations (spatial control) and at precise times (temporal control). To address this, researchers have developed photoswitchable PROTACs, or "photoPROTACs." nih.gov These molecules incorporate a photosensitive chemical linker, such as ortho-F4-azobenzene, between the target-binding warhead and the thalidomide-based E3 ligase ligand. The linker can exist in two different shapes (isomers) that can be interconverted using light of specific wavelengths. nih.gov

In one configuration (e.g., the cis-isomer), the photoPROTAC is inactive because the linker holds the two ends too close together to form a productive ternary complex. nih.gov Upon irradiation with a specific wavelength of light, the linker switches to its other configuration (the trans-isomer), which is active and induces protein degradation. This process is reversible, allowing for an on/off switch for protein degradation that can be controlled with high precision in time and space, a powerful feature for studying dynamic cellular processes. nih.gov

Utility in Studying Complex Biological Processes (e.g., Liquid-Liquid Phase Separation)

Many essential cellular functions are carried out within biomolecular condensates, which are non-membranous organelles formed through a process called liquid-liquid phase separation (LLPS). These structures are dynamically assembled and disassembled and are often driven by the interaction of key scaffolding proteins. The ability of thalidomide-based PROTACs to rapidly and specifically degrade target proteins makes them an ideal tool for dissecting the roles of individual proteins in the formation, maintenance, and function of these condensates. By degrading a specific protein known to be involved in an LLPS process, researchers can observe the direct impact on the condensate's integrity and its associated cellular functions, providing insights that are difficult to obtain with slower genetic methods.

Advancements in Self-Assembled and Bio-Orthogonal PROTAC Strategies (e.g., CLIPTACs, GlyTACs)

A challenge with conventional PROTACs is their relatively large molecular weight, which can hinder cell permeability and drug-like properties. To overcome this, several innovative strategies have been developed that rely on assembling the active PROTAC inside the cell from smaller, more permeable precursors.

CLIPTACs (Click-Formed Proteolysis-Targeting Chimeras): This approach uses bio-orthogonal "click chemistry" to assemble a PROTAC within the cell. nih.govresearchgate.net Two separate, smaller molecules are administered: one containing a thalidomide derivative attached to a reactive group (e.g., a tetrazine) and a second containing a target protein ligand attached to a complementary reactive group (e.g., a trans-cyclooctene). These precursors are designed to be inert on their own but react rapidly and specifically with each other inside the cell to form the full, active PROTAC, which then induces degradation of the target protein. nih.govresearchgate.net

GlyTACs (Glyco-PROTACs): This is a two-component strategy designed to specifically target glycoproteins for degradation. researchgate.netrsc.org First, cells are treated with a sugar analogue containing an azide (B81097) group, which is metabolically incorporated into glycoproteins. Next, a second molecule, consisting of a thalidomide derivative linked to a dibenzocyclooctyne (DBCO) group, is introduced. researchgate.netrsc.org The DBCO group reacts specifically with the azide on the glycoproteins via strain-promoted azide-alkyne cycloaddition (SPAAC), forming the active PROTAC directly on the surface of the target glycoproteins and leading to their degradation. researchgate.net

| Advanced PROTAC Strategy | Principle | Advantage |

| CLIPTACs | In-cell assembly of two small precursors via bio-orthogonal click chemistry. nih.govresearchgate.net | Improved cell permeability of smaller components. |

| GlyTACs | Two-step approach targeting glycoproteins via metabolic labeling followed by click chemistry assembly. researchgate.netrsc.org | Enables degradation of a class of proteins (glycoproteins) that are difficult to target selectively. |

| photoPROTACs | Incorporation of a photoswitchable linker to enable light-based control of activity. nih.gov | High spatiotemporal control over protein degradation. |

Q & A

Q. How can researchers assess the purity of Thalidomide-C3-PEG1-C2-Br during synthesis?

-

Methodological Answer : Utilize pharmacopeial standards such as USP30 protocols for impurity quantification. Employ high-performance liquid chromatography (HPLC) to measure peak responses for impurities relative to phthalic acid as a reference standard. Calculate impurity percentages using the formula:

where is the standard solution concentration, is the sample mass, and are peak responses . Thin-layer chromatography (TLC) can also be used for rapid qualitative assessment, comparing crude and recrystallized product spots .

Q. What strategies are recommended for conducting a literature review on this compound?

- Methodological Answer : Prioritize primary sources (peer-reviewed journals, patents, regulatory documents) over secondary summaries. Use databases like PubMed, SciFinder, and ICH guidelines with keywords such as "thalidomide derivatives," "PROTACs," or "teratogenicity assays." Critically evaluate sources for credibility, avoiding non-peer-reviewed platforms like benchchem.com .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. How should researchers calculate the theoretical yield of this compound in a reaction?

- Methodological Answer : Determine stoichiometric ratios of reactants, identify the limiting reagent, and apply molar mass conversions. For example, if cinnamaldehyde is the limiting reagent, calculate yield based on its moles and the compound’s molecular weight. Validate calculations with experimental yields and TLC purity checks .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to minimize side products?

- Methodological Answer : Implement Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, catalyst loading). Use response surface methodology to identify optimal conditions. Justify deviations from standard protocols (e.g., reduced NaOH equivalents) with kinetic and thermodynamic analyses . Validate purity post-optimization via HPLC-MS to detect trace impurities .

Q. What approaches resolve contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer : Conduct meta-analysis of datasets to identify confounding variables (e.g., cell line specificity, bioavailability). Replicate experiments under controlled conditions, and employ orthogonal assays (e.g., SPR for binding affinity vs. cellular degradation assays). Cross-validate using structural analogs to isolate mechanistic variables .

Q. How should preclinical toxicity studies for this compound be designed to address teratogenicity concerns?

- Methodological Answer : Follow ICH S5(R3) guidelines for developmental toxicity testing. Use in vitro models (e.g., embryonic stem cell assays) for preliminary screening, followed by rodent studies with strict dosing protocols. Monitor biomarkers of neural crest cell disruption and placental transfer. Include ethical review board oversight to ensure compliance with humane endpoints .

Q. What advanced techniques characterize low-abundance impurities in this compound batches?

- Methodological Answer : Combine HPLC with high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) for structural elucidation. Quantify impurities below pharmacopeial thresholds (0.1% per USP30) using calibration curves and internal standards. Compare degradation profiles under stress conditions (heat, light) to identify labile functional groups .

Q. How can ethical challenges in developing this compound analogs be mitigated?

- Methodological Answer : Prioritize derivatives with reduced teratogenic potential using computational modeling (e.g., molecular docking to predict cereblon binding). Establish stringent containment protocols for lab handling and disposal. Engage with bioethics committees to align research goals with societal expectations, referencing historical lessons from thalidomide’s legacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.